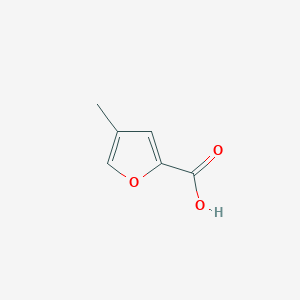

4-Methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJBPVNHCNJBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59304-40-4 | |

| Record name | 4-methylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylfuran-2-carboxylic acid (CAS No. 59304-40-4) is a substituted furan derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structural motif, combining the aromatic furan heterocycle with a carboxylic acid functional group and a methyl substituent, offers a synthetically tractable platform for the development of complex molecules. This guide provides a comprehensive overview of the technical data, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The methodologies and mechanistic insights presented herein are intended to empower researchers to effectively incorporate this compound into their synthetic and therapeutic research programs.

Core Compound Identification and Properties

This compound is a stable, crystalline solid under standard conditions. The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 2-position of the furan ring dictates its reactivity and potential for further functionalization.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 59304-40-4 | [1][2] |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Melting Point | 129 °C | [2] |

| Boiling Point | 239.7 °C | [2] |

| SMILES | CC1=COC(=C1)C(=O)O | [2] |

| Appearance | White to off-white crystalline powder | General Observation |

| Storage | 2°C - 8°C, under inert atmosphere | [2] |

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a baseline for analytical verification.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan ring proton, the methyl protons, and the acidic proton of the carboxylic acid. The furan proton will appear as a singlet, and the methyl protons will also present as a singlet, with their characteristic chemical shifts influenced by the electronic environment of the furan ring. The carboxylic acid proton will typically be observed as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four carbons of the furan ring will have distinct chemical shifts, and the methyl carbon will appear at the most upfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Reaction Mechanisms

While multiple synthetic routes to substituted furan carboxylic acids exist, a common and effective strategy involves the functionalization of a pre-existing furan ring. A representative synthesis of a methylfuran-2-carboxylic acid isomer has been reported, which can be conceptually adapted for the synthesis of this compound.[5]

Conceptual Synthetic Pathway

A plausible and mechanistically sound approach to synthesize methyl-substituted furan-2-carboxylic acids involves the directed ortho-metalation of a furan ring followed by electrophilic quenching. For instance, the synthesis of 5-methylfuran-2-carboxylic acid has been achieved by treating furan-2-carboxylic acid with a strong base like n-butyllithium (n-BuLi) to form a dianion, which is then reacted with methyl iodide.[5] This reaction, however, yields a mixture of regioisomers.[5]

To achieve the specific synthesis of this compound, a strategy starting with a precursor that directs methylation to the 4-position would be necessary. One such conceptual pathway could involve the use of a starting material like 3-bromo-4-methylfuran, followed by lithiation and carboxylation.

Below is a DOT language script illustrating a generalized workflow for the synthesis of a methyl-substituted furan-2-carboxylic acid, based on the principles of directed ortho-metalation.

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methylfuran-2-carboxylic acid is a heterocyclic organic compound with growing significance in medicinal chemistry and materials science. Its utility as a versatile building block necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive analysis of the key physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. Each property is discussed in the context of its practical implications for research and development, with detailed methodologies for their determination. This document is intended to serve as a vital resource for scientists and engineers working with this compound, enabling informed decisions in experimental design and application.

Introduction: The Scientific Merit of this compound

This compound, a derivative of the furan family, is a key intermediate in the synthesis of a variety of complex organic molecules. Its structural motif, featuring a furan ring substituted with both a carboxylic acid and a methyl group, imparts a unique combination of reactivity and physical characteristics. In the realm of drug discovery, this scaffold is of particular interest for its potential to mimic or replace other aromatic systems, offering opportunities to modulate pharmacokinetic and pharmacodynamic properties. A comprehensive grasp of its physical properties is paramount for its effective utilization, from predicting its behavior in different solvent systems to ensuring its stability and purity.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are critical for a wide range of applications, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 59304-40-4 | [1][3] |

| Melting Point | 129 °C | [1] |

| Boiling Point | 239.7 °C | [1] |

| Appearance | Solid | - |

Delving into the Physical Characteristics

Solubility Profile: A Predictive Approach

The "like dissolves like" principle is a foundational concept in predicting solubility. This compound possesses both polar and non-polar characteristics. The carboxylic acid group is highly polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. The furan ring and the methyl group contribute to its non-polar character, indicating potential solubility in organic solvents.

Based on studies of similar furan carboxylic acids, such as 2-furoic acid and 2,5-furandicarboxylic acid, we can infer the following solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol. The ability of these solvents to engage in hydrogen bonding with the carboxylic acid group is a key determinant.

-

Moderate Solubility: Likely in other polar organic solvents like acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene. The polar carboxylic acid group will limit its solubility in these environments.

-

Water Solubility: The presence of the carboxylic acid group suggests some water solubility. However, the overall non-polar character contributed by the furan ring and methyl group will likely result in limited to moderate solubility in water at room temperature. The solubility in aqueous solutions will be highly pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Experimental Protocol for Solubility Determination:

A standardized method to experimentally determine the solubility of this compound involves the following steps:

-

Sample Preparation: Accurately weigh a small amount of this compound.

-

Solvent Addition: In a sealed vial at a constant temperature, add a known volume of the desired solvent incrementally.

-

Equilibration: Vigorously agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: After allowing any undissolved solid to settle, carefully extract a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is then calculated and typically expressed in units of g/L or mol/L.

Caption: Workflow for experimental solubility determination.

Acidity (pKa): An Estimation Based on Structural Analogy

The methyl group at the 4-position of the furan ring is an electron-donating group. This electron-donating effect will slightly destabilize the conjugate base (the carboxylate anion) by increasing the electron density on the furan ring, making the carboxylic acid slightly weaker (i.e., having a slightly higher pKa) than 2-furoic acid. Therefore, the pKa of this compound is predicted to be slightly above 3.12.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) of known concentration using a precision burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm. This signal is often exchangeable with D₂O.

-

Furan Protons: Two distinct signals in the aromatic region (typically 6-8 ppm). The proton at the 5-position will likely appear as a singlet, while the proton at the 3-position will also be a singlet.

-

Methyl Protons (-CH₃): A singlet in the aliphatic region, typically around 2.0-2.5 ppm.

A representative ¹H NMR spectrum of this compound is available from chemical suppliers[5].

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts are:

-

Carboxylic Carbonyl Carbon (-COOH): In the range of 160-185 ppm.

-

Furan Carbons: Four distinct signals in the region of 110-160 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically below 30 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[6][7].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically around 1680-1710 cm⁻¹ for an aromatic carboxylic acid[6][7]. Conjugation with the furan ring will likely place this absorption at the lower end of this range.

-

C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1210-1320 cm⁻¹ region[7].

-

C-H Stretches (Aromatic and Alkyl): Absorptions for the furan C-H bonds will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

Furan Ring Vibrations: A series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid sample.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 126.11 g/mol ), the following features are expected in an Electron Ionization (EI) mass spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 126.

-

Major Fragments:

-

Loss of a hydroxyl radical (-OH) to give a peak at m/z = 109.

-

Loss of a carboxyl group (-COOH) to give a peak at m/z = 81.

-

Decarboxylation (-CO₂) to give a peak at m/z = 82.

-

Fragmentation of the furan ring, leading to smaller fragments.

-

The fragmentation pattern of furoic acids can be complex, but the loss of the carboxylic acid functionality is typically a prominent feature[8].

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. While some experimental data is not publicly available, a robust understanding of its characteristics can be achieved through a combination of existing data, predictive methodologies based on structural analogy, and a clear understanding of the experimental techniques used for their determination. The information and protocols presented herein are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this important chemical entity in their work.

References

-

Pharmaffiliates. (n.d.). CAS No : 59304-40-4 | Product Name : this compound. Retrieved from [Link]

-

Wikipedia. (2023). 2-Furoic acid. Retrieved from [Link]

- Ghalla, H., Issaoui, N., & Oujia, B. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(45), 9415–9422.

-

Spectroscopy LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. rsc.org [rsc.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Substituted Furans

An In-Depth Technical Guide to 4-Methylfuran-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS: 59304-40-4) is a substituted furan derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique structural motif, featuring a furan core functionalized with both a carboxylic acid and a methyl group, makes it a strategic intermediate for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, key reactivity patterns, and potential applications. The information is curated for researchers, scientists, and drug development professionals, emphasizing experimental causality and practical insights to facilitate its use in the laboratory.

The furan nucleus is a privileged scaffold in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] Furan derivatives are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological targets and material characteristics. This compound belongs to this important class of compounds, offering a synthetically versatile platform for generating novel chemical entities. The carboxylic acid handle at the C2 position provides a reactive site for amide coupling, esterification, and other transformations, while the methyl group at the C4 position modulates the molecule's lipophilicity and metabolic stability.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

This compound possesses a planar, five-membered aromatic heterocycle. The carboxylic acid at the C2 position is conjugated with the furan ring system, which influences the acidity of the proton and the reactivity of the carbonyl group. The methyl group at C4 is a non-polar substituent that impacts the molecule's overall solubility and steric profile.

Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 59304-40-4 | [4][5] |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Melting Point | 129 °C | [4] |

| Boiling Point | 239.7 °C | [4] |

| Appearance | White to off-white crystalline powder | [6] |

| SMILES | CC1=COC(=C1)C(=O)O | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or prior to use. While experimental spectra should always be acquired for validation, the expected profile based on the structure is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in a suitable deuterated solvent (e.g., DMSO-d₆).

-

A singlet for the carboxylic acid proton (–COOH), typically appearing far downfield (>12 ppm) and often broad.

-

Two singlets or narrow doublets in the aromatic region (7.0-8.0 ppm) corresponding to the protons at the C3 and C5 positions of the furan ring.

-

A singlet in the aliphatic region (~2.2 ppm) corresponding to the three protons of the methyl group (–CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals.[7]

-

The carboxyl carbon (–COOH) will appear downfield, typically in the 160-170 ppm range.

-

Four signals for the furan ring carbons, including two quaternary carbons (C2, C4) and two methine carbons (C3, C5), will be observed in the 110-160 ppm region.

-

The methyl carbon (–CH₃) signal will be upfield, around 10-15 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8][9]

-

A very broad absorption band from ~2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch. The conjugation with the furan ring lowers this frequency compared to a saturated carboxylic acid.[8]

-

C-O stretching and C-H bending vibrations will be present in the fingerprint region (<1500 cm⁻¹).

-

Synthesis and Purification

While various methods exist for the synthesis of substituted furans, a reliable and scalable approach to this compound involves the oxidation of the corresponding aldehyde, 4-methyl-2-furaldehyde. This strategy is advantageous as it leverages a readily available starting material and employs a high-yielding, selective oxidation reaction.

Retrosynthetic Analysis

The retrosynthetic analysis points to a straightforward disconnection. The carboxylic acid can be formed from the oxidation of a primary alcohol or, more directly, an aldehyde. This leads back to 4-methyl-2-furaldehyde as the logical precursor.

Figure 2. Retrosynthetic pathway for this compound.

Proposed Synthesis Workflow

The overall workflow from starting material to purified product involves a single chemical transformation followed by a standard acid-base workup and recrystallization. This process is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

References

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. This compound | 59304-40-4 | Benchchem [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. This compound | 59304-40-4 | JCA30440 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

4-Methylfuran-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methylfuran-2-carboxylic Acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance necessitates robust and versatile synthetic routes. This technical guide provides an in-depth analysis of the core pathways for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect three primary synthetic strategies: the selective oxidation of a readily available precursor, the classic Paal-Knorr construction of the furan ring, and the direct carboxylation of a substituted furan. Each section explains the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the advantages and challenges of each approach, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of this compound

Substituted furans are privileged scaffolds found in numerous natural products and pharmacologically active compounds. This compound, in particular, offers a unique substitution pattern that makes it an attractive starting material for creating complex molecular architectures. The methyl group at the C4 position provides a site for further functionalization or can be used to modulate the electronic and steric properties of the final molecule, while the carboxylic acid at the C2 position is a versatile handle for amide bond formation, esterification, or other key transformations. Understanding the optimal pathways to this intermediate is crucial for efficient and scalable chemical synthesis campaigns.

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore the three most logical and field-proven routes.

Pathway A: Selective Oxidation of 2,4-Dimethylfuran

Core Principle & Rationale: This pathway represents the most direct approach, starting from the commercially available 2,4-dimethylfuran.[1] The core transformation is the selective oxidation of the C2-methyl group to a carboxylic acid while leaving the C4-methyl group intact. The C2 position of the furan ring is more electron-rich and sterically accessible, making its adjacent methyl group more susceptible to oxidation compared to the C4-methyl group. However, the furan ring itself is sensitive to strong oxidizing agents, which can lead to ring-opening and degradation.[2] Therefore, the key to this pathway is the choice of a mild and selective oxidizing agent or a catalytic system that can achieve the desired transformation with high fidelity.

Methodology Insights: Controlling the extent of oxidation is the primary challenge. Over-oxidation can lead to the formation of dicarboxylic acids or ring cleavage products. Catalytic systems, often employing transition metals and molecular oxygen or a co-oxidant, can offer higher selectivity under milder conditions compared to stoichiometric permanganate or dichromate reagents.[3] The reaction must be carefully monitored to maximize the yield of the desired mono-carboxylic acid.

Experimental Protocol: Catalytic Air Oxidation

-

Materials:

-

2,4-Dimethylfuran (1.0 eq)

-

Cobalt(II) acetate tetrahydrate (0.05 eq)

-

Manganese(II) acetate tetrahydrate (0.05 eq)

-

Sodium bromide (0.1 eq)

-

Glacial Acetic Acid (solvent)

-

High-pressure reaction vessel (e.g., Parr reactor) with gas inlet and mechanical stirrer

-

-

Procedure:

-

To a high-pressure reactor, add 2,4-dimethylfuran (e.g., 9.61 g, 100 mmol), cobalt(II) acetate tetrahydrate (1.25 g, 5 mmol), manganese(II) acetate tetrahydrate (1.23 g, 5 mmol), and sodium bromide (1.03 g, 10 mmol).

-

Add glacial acetic acid (200 mL) as the solvent.

-

Seal the reactor and flush it three times with nitrogen, followed by three flushes with compressed air.

-

Pressurize the reactor to 15 bar with compressed air.

-

Heat the mixture to 110-120 °C with vigorous mechanical stirring.

-

Monitor the reaction progress by periodically taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or TLC. The reaction is typically complete within 8-12 hours.

-

Once the starting material is consumed, cool the reactor to room temperature and carefully vent the excess pressure.

-

Pour the reaction mixture into ice-water (500 mL) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the metal salts and acetic acid.

-

The crude solid can be further purified by recrystallization.

-

Workflow Diagram: Oxidation Pathway

Caption: Workflow for the catalytic oxidation of 2,4-dimethylfuran.

Pathway B: Paal-Knorr Furan Synthesis

Core Principle & Rationale: The Paal-Knorr synthesis is a powerful and reliable method for constructing the furan ring itself from a 1,4-dicarbonyl compound.[4][5] This pathway is highly convergent and allows for precise control over the substitution pattern of the final product based on the structure of the dicarbonyl precursor. For this compound, the required precursor is ethyl 3-methyl-2,5-dioxohexanoate. The synthesis involves an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic furan ring.[4]

Methodology Insights: The primary challenge in this approach is the synthesis of the requisite 1,4-dicarbonyl precursor, which is often not commercially available. A multi-step synthesis is typically required to prepare this intermediate.[6] However, once the precursor is obtained, the final cyclization step is usually high-yielding and robust. Modern techniques, such as microwave-assisted heating, can significantly reduce reaction times from hours to minutes and improve yields by minimizing side reactions like charring.[6][7]

Experimental Protocol: Paal-Knorr Synthesis

-

Part 1: Synthesis of Precursor (Ethyl 3-methyl-2,5-dioxohexanoate)

-

This is a representative synthesis based on known methods for preparing 1,4-diketones.

-

In a flame-dried flask under a nitrogen atmosphere, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in dry THF.

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

-

Add bromoacetone (1.0 eq) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1,4-dicarbonyl precursor.

-

-

Part 2: Microwave-Assisted Paal-Knorr Cyclization

-

Materials:

-

Ethyl 3-methyl-2,5-dioxohexanoate (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene

-

Microwave reactor vial

-

-

Procedure:

-

In a 10 mL microwave vial, dissolve the precursor (e.g., 2.0 g, 10 mmol) and p-TsOH·H₂O (190 mg, 1 mmol) in toluene (5 mL).

-

Seal the vial with a septum cap.

-

Place the vial in a laboratory microwave reactor and irradiate at 140 °C for 5-10 minutes. Monitor the internal pressure.

-

After the reaction, cool the vial to room temperature.

-

Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain ethyl 4-methylfuran-2-carboxylate.

-

-

-

Part 3: Saponification to the Carboxylic Acid

-

Dissolve the resulting ester in a mixture of ethanol and water (2:1).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

-

Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution to pH 2-3 with cold 2M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

-

Workflow Diagram: Paal-Knorr Pathway

Caption: Multi-step workflow for the Paal-Knorr synthesis route.

Pathway C: Directed ortho-Metalation and Carboxylation

Core Principle & Rationale: This strategy involves the functionalization of a pre-existing 3-methylfuran ring. The furan ring can be deprotonated at the C2 position, which is the most acidic site, using a strong organolithium base like n-butyllithium (n-BuLi).[8] The resulting furyllithium intermediate is a potent nucleophile that can react with an electrophile, in this case, carbon dioxide (in the form of dry ice), to install the carboxylic acid group directly and regioselectively.[9] This method is elegant and often high-yielding for small-scale synthesis.

Methodology Insights: This reaction is highly sensitive to moisture and air. All reagents and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Temperature control is critical; the lithiation is typically performed at very low temperatures (-78 °C) to prevent side reactions. The choice of base is also important; while n-BuLi is effective for deprotonating the C2 position, other bases might lead to different regioisomers.[8]

Experimental Protocol: Lithiation and Carboxylation

-

Materials:

-

3-Methylfuran (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Anhydrous diethyl ether

-

2M Hydrochloric Acid (HCl)

-

Schlenk line or glovebox for inert atmosphere operations

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.

-

Add anhydrous THF via syringe and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 3-methylfuran (e.g., 8.21 g, 100 mmol) to the cold THF.

-

Slowly add n-BuLi (1.1 eq, 44 mL of 2.5 M solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

In a separate flask, crush a generous excess of dry ice into a fine powder.

-

Transfer the cold furyllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime.

-

Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

-

Acidify the aqueous layer to pH 2-3 with 2M HCl. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

-

Workflow Diagram: Carboxylation Pathway

Caption: Sequential workflow for the lithiation-carboxylation of 3-methylfuran.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route is a critical decision driven by factors such as cost, scale, and available equipment. The table below provides a comparative summary to aid in this decision-making process.

| Parameter | Pathway A: Oxidation | Pathway B: Paal-Knorr | Pathway C: Carboxylation |

| Starting Material | 2,4-Dimethylfuran (Commercially available) | Ethyl 2-methylacetoacetate, Bromoacetone (Readily available) | 3-Methylfuran (Commercially available) |

| Number of Steps | 1 step | 3 steps (Precursor, Cyclization, Saponification) | 1 step (plus workup) |

| Key Advantages | Direct, potentially fewer steps. | Highly versatile, reliable ring formation, good control of substitution. | High regioselectivity, elegant, often high yield on a lab scale. |

| Key Challenges | Selectivity control, risk of ring-opening, requires pressure equipment. | Requires synthesis of a non-commercial precursor. | Requires strictly anhydrous/inert conditions, cryogenic temperatures. |

| Scalability | Good; suitable for industrial catalytic processes. | Moderate; depends on the scalability of the precursor synthesis. | Poor to Moderate; handling large volumes of organolithiums is hazardous. |

| Typical Yields | 60-80% (Variable) | 50-70% (Overall) | 70-90% |

Purification and Characterization

Purification: The crude this compound obtained from any of the above pathways can be purified by recrystallization. A suggested method involves dissolving the crude solid in a minimal amount of boiling water or an ethanol/water mixture, treating with decolorizing carbon if necessary, filtering the hot solution, and allowing it to cool slowly to form crystals.[10] The purified product is then collected by filtration and dried under vacuum.

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 129 °C

-

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

The carboxylic acid proton (COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm.[11][12]

-

The two furan protons (at C3 and C5) will appear as distinct signals, likely doublets or singlets, in the aromatic region (~6.0-7.5 ppm).

-

The methyl group protons (CH₃) will appear as a singlet further upfield (~2.2-2.5 ppm).

-

-

¹³C NMR Spectroscopy:

-

The carboxyl carbon (C=O) will be observed in the 165-185 ppm range.[13]

-

The furan ring carbons will appear in the approximate range of 110-160 ppm.

-

The methyl carbon will be observed upfield, typically around 10-20 ppm.

-

Conclusion and Expert Recommendations

This guide has detailed three robust synthetic pathways to this compound, each with distinct advantages and operational demands.

-

For large-scale industrial production , Pathway A (Oxidation) is the most promising due to its directness and use of catalytic conditions with air as the terminal oxidant. The primary focus for development would be optimizing the catalyst and reaction conditions to maximize selectivity and minimize byproducts.

-

For medicinal chemistry and discovery labs requiring versatility , Pathway B (Paal-Knorr) offers unparalleled control. While it involves more steps, the ability to synthesize a wide range of analogs by simply modifying the 1,4-dicarbonyl precursor makes it a powerful tool for building compound libraries.

-

For rapid, small-scale synthesis of the specific target , Pathway C (Carboxylation) is often the most efficient. Its high yield and regioselectivity in a single step make it ideal for quickly obtaining material for further research, provided the necessary equipment for handling air-sensitive reagents is available.

Ultimately, the choice of synthesis rests on a careful evaluation of the specific project goals, balancing the need for speed, scale, cost, and versatility.

References

- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.

- Goldsmith, D. J. (n.d.). Heterocyclic Chemistry.

-

Various Authors. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent [Diagram]. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]

-

Higashimoto, S., et al. (n.d.). Selective Oxidation of 5‐Hydroxymethylfurfural to 2,5‐Diformylfuran by Visible Light‐Driven Photocatalysis over In Situ Substrate‐Sensitized Titania. Angewandte Chemie International Edition. Retrieved from [Link]

-

Various Authors. (2018). Catalytic oxidation of carbohydrates into organic acids and furan chemicals. Green Chemistry. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Various Authors. (n.d.). Scheme 7 Oxidation of various furan derivatives to MA with H2O2 as... [Diagram]. ResearchGate. Retrieved from [Link]

-

Bhaumik, A. (2022). Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furoic Acid and 2-Furylcarbinol. Retrieved from [Link]

-

Various Authors. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Retrieved from [Link]

-

Various Authors. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Scholarworks@UNIST. Retrieved from [Link]

-

Coggon, M. M., et al. (n.d.). of OH oxidation pathways and final products for furan, 2-methylfuran,... [Diagram]. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]

- Illmann, N., & Rösgen, V. (2024). O3 chemistry of 2,5-dimethylfuran: mechanism development.

-

Various Authors. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Montalbano, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.

Sources

- 1. 2,4-Dimethylfuran | C6H8O | CID 19462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. Item - Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts - RMIT University - Figshare [research-repository.rmit.edu.au]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 4-Methylfuran-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methylfuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, explore robust synthetic and analytical methodologies, and discuss its strategic application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 59304-40-4) is a disubstituted furan derivative. The presence of both a nucleophilic furan ring and an ionizable carboxylic acid group makes it a versatile intermediate in organic synthesis. The methyl group at the C4 position subtly modulates the electronic properties and steric profile of the molecule compared to its unsubstituted counterpart, 2-furoic acid. This substitution can influence binding interactions in a biological context, making it a valuable scaffold for library synthesis in drug discovery programs.

Its core physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 126.11 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₆O₃ | [1][2][3][4] |

| CAS Number | 59304-40-4 | [1][2][3] |

| Synonyms | 4-Methyl-2-furancarboxylic acid, 4-Methyl-2-furoic acid | [3] |

| Melting Point | 129 °C | [1] |

| Boiling Point | 239.7 °C | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage | 2-8°C, sealed in a dry environment | [1][2][3] |

Synthesis and Purification Workflow

The synthesis of specifically substituted furan carboxylic acids is a critical task in organic chemistry. Modern methods often rely on the selective functionalization of a pre-existing furan ring.[5] A common and effective strategy involves the directed ortho-metalation (DoM) of a substituted furan, followed by quenching with an appropriate electrophile, in this case, carbon dioxide.

The causality behind this choice is twofold:

-

Regiocontrol: The oxygen atom in the furan ring can direct deprotonation to the adjacent C2 position using a strong base like lithium diisopropylamide (LDA).

-

Efficiency: Carboxylation of the resulting lithiated intermediate with solid carbon dioxide (dry ice) is a high-yielding and straightforward method to install the carboxylic acid group.

Below is a validated, step-by-step protocol for the synthesis of this compound from 3-methylfuran.

Experimental Protocol: Synthesis via Directed Lithiation-Carboxylation

Objective: To synthesize this compound with high regioselectivity and purity.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to generate LDA in situ. Stir for 30 minutes at -78 °C.

Step 2: Directed Lithiation

-

Slowly add 3-methylfuran (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C.

-

Maintain the temperature and stir the reaction mixture for 1-2 hours. The deprotonation occurs selectively at the C2 position due to the directing effect of the furan oxygen.

Step 3: Carboxylation

-

Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Isolation

-

Quench the reaction by slowly adding 2N hydrochloric acid (HCl) until the pH is acidic (~pH 2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

Step 5: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford this compound as a crystalline solid.

-

Confirm purity using HPLC and melting point analysis.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete structural profile.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, typically >10 ppm. - Furan Ring Protons: Two distinct signals in the aromatic region (6-8 ppm), likely appearing as doublets or singlets depending on coupling. - Methyl Protons (CH₃): A sharp singlet around 2.0-2.5 ppm. |

| ¹³C NMR | - Carboxyl Carbon (C=O): Signal in the range of 160-180 ppm. - Furan Ring Carbons: Four signals in the range of 110-160 ppm. - Methyl Carbon (CH₃): A signal in the aliphatic region, typically 10-20 ppm. |

| Mass Spec (MS) | - Molecular Ion Peak [M]+: Expected at m/z = 126.11. - High-Resolution MS (HRMS): Provides exact mass for formula confirmation (C₆H₆O₃). |

| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹. - C-O Stretch (Furan Ring): Bands in the 1000-1300 cm⁻¹ region. |

Structural Confirmation Logic

Caption: Logic diagram for analytical validation of the compound's structure.

Applications in Drug Discovery and Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Furan-based compounds, including carboxylic acid derivatives, have been investigated as potential antitubercular agents that target iron acquisition in mycobacteria.[6][7]

Role as a Versatile Building Block: this compound serves as a valuable starting material for generating compound libraries.[1] The carboxylic acid handle can be readily converted into a wide range of functional groups (e.g., amides, esters, ketones) through standard coupling chemistries, allowing for systematic exploration of the structure-activity relationship (SAR).

The Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a key pharmacophore in many drug classes, capable of forming strong hydrogen bonds and ionic interactions with biological targets.[8] However, its acidic nature can also lead to poor membrane permeability and rapid metabolic clearance. In such cases, medicinal chemists often employ a bioisosteric replacement strategy, substituting the carboxylic acid with a surrogate group (e.g., tetrazole, hydroxamic acid) to improve pharmacokinetic properties while retaining biological activity.[8]

Drug Development Workflow Application

Caption: Role of the scaffold in a typical drug discovery workflow.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

-

Safety: The compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] Protect from moisture and light to prevent degradation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for the synthesis of complex molecules and novel chemical entities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and drug development. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research programs, from bench-scale synthesis to its application in the discovery of next-generation therapeutics.

References

-

Pharmaffiliates. (n.d.). CAS No : 59304-40-4 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Retrieved from [Link]

-

Gálik, G., & Fodran, P. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Retrieved from [Link]

-

Zhang, T., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 14(2), 123. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(3), M1455. Retrieved from [Link]

-

Rivera-Chávez, J., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(11), 1109-1119. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 59304-40-4 | JCA30440 [biosynth.com]

- 2. 59304-40-4|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 59304-40-4 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylfuran-2-carboxylic Acid for Researchers and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. 4-Methylfuran-2-carboxylic acid, a versatile heterocyclic building block, is of increasing interest in medicinal chemistry. A thorough understanding of its solubility characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents and formulation design. This guide provides a comprehensive overview of the known properties of this compound and a detailed, field-proven protocol for the systematic determination of its solubility, empowering researchers to make data-driven decisions in their development programs.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" serves as a guiding tenet, where polar solvents tend to dissolve polar solutes and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid) and non-polar (methylated furan ring) characteristics, suggesting a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 128-129 °C | [2], [1] |

| Boiling Point | 57-58 °C (at 12 Torr) | [2] |

| Predicted pKa | 3.35 ± 0.15 | [2] |

The predicted pKa of 3.35 indicates that this compound is a weak acid. This suggests that its solubility in aqueous solutions will be highly dependent on the pH. In solutions with a pH above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form.

Experimental Determination of Solubility: A Validated Protocol

Given the limited publicly available solubility data for this compound, a systematic and robust experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of solvents of various polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a reliable method that allows for the accurate determination of the saturation concentration of a solute in a solvent at a specific temperature.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid present at equilibrium to ensure saturation.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that only the dissolved solute is analyzed.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

pH-Dependent Solubility Profile

To assess the impact of pH on the aqueous solubility of this compound, the shake-flask method can be adapted using a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, and 9). This will provide a comprehensive understanding of its solubility behavior in various physiological environments.

Caption: Expected relationship between pH and solubility for this compound.

Data Interpretation and Application in Drug Development

The solubility data generated from the described protocol will be invaluable for several aspects of drug development:

-

Lead Optimization: Early assessment of solubility can guide medicinal chemists in modifying the structure of this compound derivatives to improve their drug-like properties.

-

Preformulation Studies: Understanding the solubility in various solvents is crucial for selecting appropriate vehicles for preclinical in vitro and in vivo studies.

-

Formulation Development: The pH-solubility profile is essential for designing oral dosage forms, as it dictates the dissolution behavior in the gastrointestinal tract. For poorly soluble compounds, enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.

Conclusion

References

Sources

The Biological Versatility of 4-Methylfuran-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

4-Methylfuran-2-carboxylic acid, a substituted furan derivative, represents a promising scaffold in the landscape of modern drug discovery. While extensive research has focused on the diverse biological activities of the broader furan-2-carboxylic acid class, the specific potential of the 4-methyl substituted variant is an area of burgeoning interest. This technical guide synthesizes the current understanding of the biological activities associated with this chemical family, providing a framework for researchers and drug development professionals to explore the therapeutic promise of this compound and its derivatives. We will delve into the established antimicrobial and anti-inflammatory properties of related compounds, outline potential mechanisms of action, and provide exemplary protocols for in vitro evaluation.

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structural motif prevalent in numerous natural products and synthetic compounds with significant biological activities.[1] The incorporation of a carboxylic acid moiety at the 2-position endows the furan ring with physicochemical properties conducive to biological interactions, including the potential for hydrogen bonding and salt formation. This furan-2-carboxylic acid core has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

This compound (Figure 1) is a specific analog within this class, distinguished by a methyl group at the 4-position. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, potentially modulating its biological activity and metabolic stability. While direct and extensive biological data on this compound remains to be fully elucidated in publicly accessible literature, the wealth of information on its derivatives provides a strong rationale for its investigation as a lead compound.

Figure 1. Chemical structure of this compound.

Antimicrobial Potential: A Focus on Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The furan scaffold has emerged as a key component in the development of novel antimicrobial agents.

Antibacterial Activity of Furan Derivatives

Numerous studies have demonstrated the potent antibacterial activity of derivatives of furan-2-carboxylic acid. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are derivatives of a furan carboxylic acid core, have shown significant efficacy against several Gram-positive bacteria, including multidrug-resistant clinical isolates.[2] Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains.[2] While these are complex derivatives, the furan ring is a central pharmacophoric element contributing to their activity.

Postulated Mechanisms of Antibacterial Action

The precise antibacterial mechanisms of furan derivatives are likely multifactorial and dependent on the specific substitutions. However, several general mechanisms have been proposed for this class of compounds:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the furan ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Key Bacterial Enzymes: Furan derivatives may act as inhibitors of essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

-

Interference with Quorum Sensing: Some furan-containing compounds have been shown to interfere with bacterial quorum sensing, the cell-to-cell communication system that regulates virulence factor production and biofilm formation.

The logical workflow for investigating the antimicrobial properties of a novel furan derivative like this compound is depicted in the following diagram:

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of this compound against a panel of bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan-containing compounds have demonstrated promising anti-inflammatory effects in various preclinical models.

Evidence for Anti-inflammatory Activity of Furan Derivatives

While direct evidence for this compound is limited, related compounds have shown notable anti-inflammatory activity. For example, some furan derivatives have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The anti-inflammatory effects of many carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) are well-established, suggesting that the carboxylic acid moiety of this compound could contribute to similar activities.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of furan derivatives are likely mediated through the modulation of key inflammatory signaling pathways. A plausible mechanism involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory prostaglandins and leukotrienes. Furthermore, these compounds may interfere with the activation of transcription factors like NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Summary of Physicochemical and Biological Properties

| Property | Value/Activity | Reference |

| Chemical Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| CAS Number | 59304-40-4 | [2] |

| Melting Point | 129 °C | [2] |

| Boiling Point | 239.7 °C | [2] |

| Potential Biological Activity | Antimicrobial, Anti-inflammatory | Inferred from derivatives |

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. The established biological activities of the furan-2-carboxylic acid scaffold, particularly in the realms of antimicrobial and anti-inflammatory research, provide a strong impetus for the in-depth investigation of this specific analog. Future research should focus on the direct evaluation of this compound in a battery of biological assays to elucidate its intrinsic activity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties. The exploration of its potential in other therapeutic areas, such as oncology and neurology, is also warranted, given the broad bioactivity of the furan core.

References

-

Li, X., et al. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Molecules, 22(11), 1894. Retrieved from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

-

PubChem. (n.d.). 5-methylfuran-2-carboxylic acid. Retrieved from [Link]

-

Pour, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 455-465. Retrieved from [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methylfuran-2-carboxylic Acid Derivatives and Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 4-methylfuran-2-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle that serves as a pivotal structural motif in a vast number of pharmacologically active compounds.[1] Its unique electronic and steric properties, often acting as a bioisostere for other aromatic rings like phenyl, make it a valuable component in medicinal chemistry for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability.[2][3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of the furan nucleus makes it a valuable scaffold in contemporary medication design and development.[2]

The this compound core, in particular, offers a unique substitution pattern that can be strategically exploited for the development of novel therapeutic agents. The methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, while the carboxylic acid at the 2-position provides a convenient handle for further chemical modifications to generate diverse libraries of esters, amides, and other analogs.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. A variety of synthetic methodologies can be employed, ranging from classical furan syntheses to modern coupling techniques.

Synthesis of the this compound Scaffold

While not extensively detailed in readily available literature, the synthesis of the this compound scaffold can be approached through established methods for substituted furan synthesis. One plausible retrosynthetic approach involves the cyclization of a suitably substituted precursor. For instance, a modified Paal-Knorr or Feist-Benary furan synthesis could be adapted to yield the desired substituted furan.

Hypothetical Synthetic Pathway for this compound

Caption: Conceptual synthetic pathway for this compound.

Derivatization of the Carboxylic Acid Moiety